
(1R,2R,3S,1'R)-Nepetalinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R, 2R, 3S, 1'r)-Nepetalinic acid, also known as (1r, 2r, 3s, 1'r)-nepetalinate, belongs to the class of organic compounds known as monocyclic monoterpenoids. These are monoterpenoids containing 1 ring in the isoprene chain (1R, 2R, 3S, 1'r)-Nepetalinic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, (1R, 2R, 3S, 1'r)-nepetalinic acid is primarily located in the cytoplasm. Outside of the human body, (1R, 2R, 3S, 1'r)-nepetalinic acid can be found in herbs and spices and tea. This makes (1R, 2R, 3S, 1'r)-nepetalinic acid a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Potential Use in Disease Prevention and Treatment
Research by Kamzolova and Morgunov (2019) highlights that (2R,3S)-isocitric acid, structurally similar to (1R,2R,3S,1'R)-nepetalinic acid, has potential applications beyond its traditional use as a biochemical reagent. It is increasingly recognized for its promise in preventing and treating certain diseases. This research emphasizes microbial synthesis of (2R,3S)-isocitric acid and explores the development of efficient production processes using natural, mutant, and recombinant strains of Yarrowia lipolytica (Kamzolova & Morgunov, 2019).
Biotechnological Synthesis and Applications
Another study by Heretsch et al. (2008) discusses the synthesis of (2R,3S)-isocitric acid by fermentation, highlighting its potential as a chiral building block in organic synthesis. This research underscores the significance of this compound, derived from the citric acid cycle, in various synthetic applications, and its production on a scale suitable for research and potential commercial applications (Heretsch et al., 2008).
Induction of Plant Systemic Defense
Research by Kong et al. (2018) on a structurally related compound, 2,3-butanediol, reveals its role in eliciting systemic defense responses in plants against viruses. While this study specifically examines 2,3-butanediol, it suggests potential applications of similar compounds in agricultural biotechnology for enhancing plant resistance against pathogens (Kong et al., 2018).
Propiedades
Número CAS |
32603-11-5 |
|---|---|
Nombre del producto |
(1R,2R,3S,1'R)-Nepetalinic acid |
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
2-(1-carboxyethyl)-5-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-5-3-4-7(6(2)9(11)12)8(5)10(13)14/h5-8H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
OIFCPZGZZQQDNO-UHFFFAOYSA-N |
SMILES |
CC1CCC(C1C(=O)O)C(C)C(=O)O |
SMILES canónico |
CC1CCC(C1C(=O)O)C(C)C(=O)O |
melting_point |
85°C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




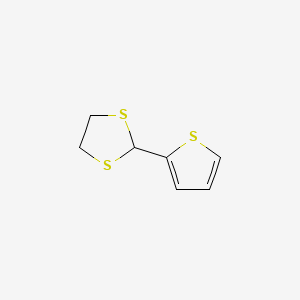
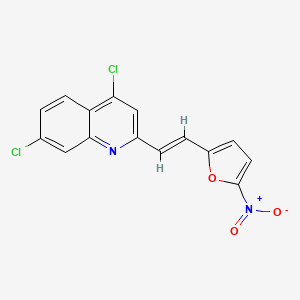
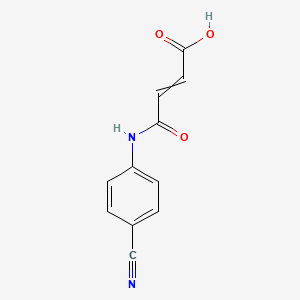

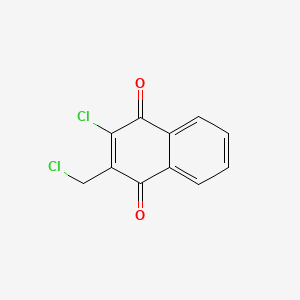
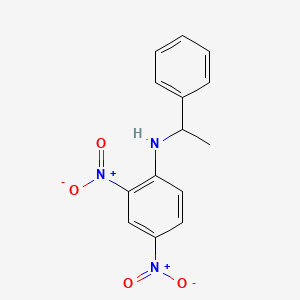

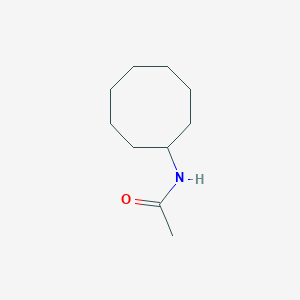
![4-(8-Fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride](/img/structure/B1655083.png)

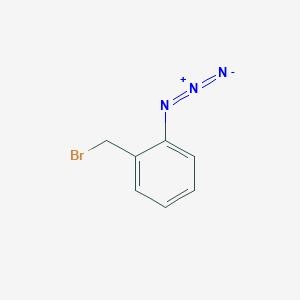
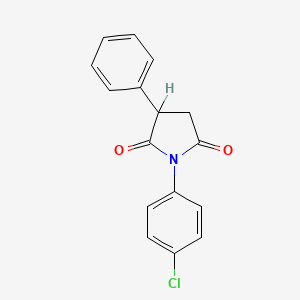
![1-[(Ammoniooxy)methyl]-3-chloro-2-fluorobenzene chloride](/img/structure/B1655091.png)